molecular formula C15H21N3O2 B1429362 cis-Benzyl 4-guanidinocyclohexanecarboxylate CAS No. 959680-08-1

cis-Benzyl 4-guanidinocyclohexanecarboxylate

Cat. No.: B1429362
CAS No.: 959680-08-1
M. Wt: 275.35 g/mol
InChI Key: HWVACYSUMHWFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Benzyl 4-guanidinocyclohexanecarboxylate: is a synthetic compound with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol. This compound is a cyclic guanidine derivative that has garnered attention in various scientific research fields due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Benzyl 4-guanidinocyclohexanecarboxylate typically involves the reaction of benzylamine with 4-guanidinocyclohexanecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: cis-Benzyl 4-guanidinocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the cyclohexane ring.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the guanidine moiety.

Scientific Research Applications

cis-Benzyl 4-guanidinocyclohexanecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of cis-Benzyl 4-guanidinocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

    trans-Benzyl 4-guanidinocyclohexanecarboxylate: A stereoisomer with different spatial arrangement of atoms.

    Benzylguanidine derivatives: Compounds with similar guanidine groups but different substituents on the benzyl ring.

    Cyclohexanecarboxylate derivatives: Compounds with similar cyclohexane rings but different functional groups.

Uniqueness: cis-Benzyl 4-guanidinocyclohexanecarboxylate is unique due to its specific cis-configuration, which can influence its reactivity and interaction with biological targets. This configuration can result in different biological activities and chemical properties compared to its trans-isomer and other similar compounds.

Properties

IUPAC Name

benzyl 4-(diaminomethylideneamino)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c16-15(17)18-13-8-6-12(7-9-13)14(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H4,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVACYSUMHWFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)OCC2=CC=CC=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Benzyl 4-guanidinocyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
cis-Benzyl 4-guanidinocyclohexanecarboxylate
Reactant of Route 3
cis-Benzyl 4-guanidinocyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
cis-Benzyl 4-guanidinocyclohexanecarboxylate
Reactant of Route 5
cis-Benzyl 4-guanidinocyclohexanecarboxylate
Reactant of Route 6
cis-Benzyl 4-guanidinocyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.